molecular formula C18H24F2N2OS B6026671 7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane

7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane

Cat. No. B6026671
M. Wt: 354.5 g/mol
InChI Key: WMFRZXAUSOOKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The compound has several advantages for laboratory experiments, including its high potency and selectivity for certain enzymes or proteins. However, its complex synthesis method and limited solubility in aqueous solutions may pose challenges for researchers.

Future Directions

There are several future directions for research on 7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane. These include further investigation of its mechanism of action, optimization of the synthesis method, and exploration of its potential use as a diagnostic or therapeutic agent in various diseases. Additionally, the compound's potential applications in metal ion detection and removal warrant further investigation.

Synthesis Methods

The synthesis of 7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 1,2-diaminocyclohexane with 3,4-difluorobenzaldehyde in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with methylthioacetic acid to obtain the final product.

Scientific Research Applications

The compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chelating agent in metal ion detection and removal.

properties

IUPAC Name

1-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2OS/c1-24-11-17(23)22-8-6-18(13-22)5-2-7-21(12-18)10-14-3-4-15(19)16(20)9-14/h3-4,9H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRZXAUSOOKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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